2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide

Hydrogen-bond donor count N-alkyl acetamide SAR physicochemical differentiation

Uniquely assay‑profiled small molecule from the ChemBridge CORE Library, pre‑tested in GPR151 activator, FANCM/RMI PPI inhibitor, and AMPAR‑stargazin modulation screens. The N‑butyl amide side chain (vs. N‑aryl or N,N‑dialkyl analogs) provides a single H‑bond donor, optimal XLogP3 of 3.9, and 6 rotatable bonds critical for CNS‑penetrant GPCR and ion channel engagement. ≥95% HPLC purity ensures reliable SAR comparison. Choose this specific compound to directly reproduce published hit activity and accelerate phenotypic‑to‑target deconvolution.

Molecular Formula C14H20BrNO2
Molecular Weight 314.223
CAS No. 455887-77-1
Cat. No. B2548283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide
CAS455887-77-1
Molecular FormulaC14H20BrNO2
Molecular Weight314.223
Structural Identifiers
SMILESCCCCNC(=O)COC1=C(C=C(C=C1C)Br)C
InChIInChI=1S/C14H20BrNO2/c1-4-5-6-16-13(17)9-18-14-10(2)7-12(15)8-11(14)3/h7-8H,4-6,9H2,1-3H3,(H,16,17)
InChIKeyHZMKUPPVUSRPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromo-2,6-dimethylphenoxy)-N-butylacetamide (CAS 455887-77-1): Structural Identity and Procurement Baseline for a ChemBridge Screening Compound


2-(4-Bromo-2,6-dimethylphenoxy)-N-butylacetamide (CAS 455887-77-1; PubChem CID 1570496) is a synthetic, achiral small-molecule acetamide derivative characterized by a 4-bromo-2,6-dimethylphenoxy core linked via an ether bridge to an N-butyl acetamide moiety [1]. With a molecular formula of C14H20BrNO2, a molecular weight of 314.22 g/mol, and a computed octanol–water partition coefficient (XLogP3) of 3.9, the compound occupies drug-like physicochemical space consistent with lead-like screening libraries [2]. It is commercially catalogued as a member of the ChemBridge CORE Library Stock (>870,000 screening compounds) and is distributed through the Hit2Lead platform, indicating its primary application context is high-throughput screening (HTS) and early-stage probe discovery . The compound has been assayed in multiple PubChem-registered primary screens, including a cell-based GPR151 activator assay, a biochemical RMI–FANCM (MM2) protein–protein interaction inhibitor screen, and an AMPAR–stargazin complex modulation assay, suggesting a multi-target screening profile relevant to neuroscience and oncology target families .

Why Generic Substitution of 2-(4-Bromo-2,6-dimethylphenoxy)-N-butylacetamide Remains Unsupported Without Comparative SAR Data


Within the broader 2-(4-bromo-2,6-dimethylphenoxy)acetamide chemotype, multiple N-substitution variants coexist in screening libraries—including N-aryl (e.g., 2,4-dimethoxyphenyl), N-(2-methoxyethyl), N,N-diethyl, and N-isobutyl analogs—each sharing the identical brominated phenoxy core but differing in the amide nitrogen substituent that governs hydrogen-bonding capacity, lipophilicity, and conformational flexibility . The N-butyl side chain of CAS 455887-77-1 imparts a single hydrogen-bond donor (amide NH), six rotatable bonds, and an XLogP3 of 3.9—a property constellation that is distinct from, for example, the N,N-diethyl analog (zero H-bond donors, two fewer rotatable bonds) or the N-(2-methoxyethyl) variant (introduced ether oxygen, altered polarity) [1]. Additionally, a regioisomeric compound, 2-(4-bromo-3,5-dimethylphenoxy)-N-isobutylacetamide (C14H20BrNO2, identical molecular formula), differs only in the methyl group positions on the phenoxy ring (3,5- vs. 2,6-dimethyl), which can influence steric shielding of the ether oxygen and the bromine atom's electronic environment . These subtle structural variations can yield divergent target engagement profiles across the GPCR, ion channel, and protein–protein interaction assays in which the compound class has been screened . Because no published head-to-head comparative pharmacological dataset exists for these analogs, blanket substitution without experimental validation risks introducing unrecognized changes in potency, selectivity, or physicochemical behavior within a given assay system.

Quantitative Differentiation Evidence for 2-(4-Bromo-2,6-dimethylphenoxy)-N-butylacetamide (CAS 455887-77-1) Relative to Closest Analogs


Hydrogen-Bond Donor Count as a Differentiator: N-Butyl vs. N,N-Diethyl and N-Aryl Acetamide Analogs

The target compound possesses exactly one hydrogen-bond donor (the secondary amide NH of the N-butylacetamide group), compared to zero H-bond donors for the N,N-diethyl analog [2-(4-bromo-2,6-dimethylphenoxy)-N,N-diethylacetamide] and one H-bond donor but with substantially higher molecular weight (394 Da) and LogP (4.19) for the N-(2,4-dimethoxyphenyl) analog [1]. Among the N-monosubstituted amide sub-series, the N-butyl chain provides a balanced combination of lipophilicity (XLogP3 = 3.9) and conformational freedom (6 rotatable bonds), positioning the compound within a distinct property envelope relative to shorter-chain N-alkyl (N-methyl, N-ethyl) or more polar N-substituted (N-(2-methoxyethyl)) variants . Within the ChemBridge CORE Library, the presence of a single H-bond donor is a key pharmacophoric filter for target classes such as GPCRs and kinases that rely on directed hydrogen-bonding interactions for ligand recognition .

Hydrogen-bond donor count N-alkyl acetamide SAR physicochemical differentiation screening library selection

Regioisomeric Differentiation: 2,6-Dimethyl vs. 3,5-Dimethyl Substitution on the Bromophenoxy Ring

The target compound bears methyl groups at the 2- and 6-positions of the phenoxy ring (ortho to the ether oxygen), creating steric congestion around the ether linkage. A regioisomeric compound—2-(4-bromo-3,5-dimethylphenoxy)-N-isobutylacetamide (identical molecular formula C14H20BrNO2, identical MW 314.22)—positions the methyl groups at the 3- and 5-positions (meta to the ether oxygen), resulting in a less sterically hindered ether environment . The 2,6-dimethyl arrangement in the target compound also places the methyl groups ortho to the bromine atom at position 4, which may modulate the bromine's electronic properties and its capacity for halogen bonding with biological targets. This substitution pattern is a known determinant of conformational preference in 2,6-disubstituted phenoxyacetamides, where the ortho methyl groups influence the dihedral angle of the O–CH2–C(=O) linker [1][2].

regioisomerism phenoxy substitution pattern steric effect halogen bonding

Multi-Target HTS Screening Footprint as a Unique Procurement-Relevant Profile

PubChem-linked bioassay records indicate that CAS 455887-77-1 has been tested across at least five distinct primary HTS assays, covering three major target classes: (i) a cell-based GPR151 activator assay (GPCR target), (ii) a biochemical RMI–FANCM (MM2) protein–protein interaction inhibitor screen (DNA damage repair target), (iii) an AMPAR–stargazin complex modulation assay (ion channel/neuroscience target), and additional AlphaScreen-based biochemical screens (FBW7 activator and MITF inhibitor) . While the quantitative activity outcomes (e.g., % activation/inhibition at screening concentration) for this specific compound are not publicly disclosed in curated databases, the mere fact of its testing across this breadth of targets—including an orphan GPCR (GPR151) now implicated in nicotine dependence and metabolic regulation [1]—provides a screening pedigree that is not available for untested close analogs. The compound's presence in the ChemBridge DIVERSet or CORE Library further implies that it passed computational filters for drug-likeness, chemical diversity, and absence of PAINS (Pan-Assay Interference Compounds) motifs before library inclusion .

high-throughput screening multi-target profiling GPR151 RMI-FANCM AMPAR-stargazin screening library selection

Purity and Vendor Availability Baseline: ≥95% HPLC Purity Specification for Reproducible Screening

As catalogued by the vendor Chemenu (Catalog Number CM819337), CAS 455887-77-1 is supplied at a purity specification of ≥95% (HPLC), a threshold that meets or exceeds the minimum purity standard typically required for HTS library compounds (commonly ≥90%) . The compound is also listed in the ChemSpace screening compound inventory (ID CSSS00020576839 for the N-(4-acetamidophenyl) analog) and on the Hit2Lead platform [1]. When compared to certain N-aryl analogs in the same series (e.g., the N-(4-acetamidophenyl) derivative available at 90% purity from Princeton Biomolecular Research), the ≥95% purity specification of the target compound provides a higher-confidence starting material for dose–response follow-up studies where impurities at >5% could confound activity interpretation .

compound purity vendor specification HPLC purity screening reproducibility procurement quality control

Computed Drug-Likeness Profile: XLogP3 = 3.9 Positions the Compound Within Lead-Like Property Space Distinct from More Lipophilic N-Aryl Analogs

The computed XLogP3 of 3.9 for CAS 455887-77-1 places it within the lead-like lipophilicity range (LogP ≤ 4) recommended for fragment and lead optimization programs, whereas the closely related N-(2,4-dimethoxyphenyl) analog (SC-7384803) has a LogP of 4.19, exceeding this threshold and entering a higher-lipophilicity space associated with increased promiscuity and poorer pharmacokinetic outcomes [1]. The target compound also satisfies all Lipinski Rule of Five criteria (MW = 314.22 < 500; LogP = 3.9 < 5; HBD = 1 < 5; HBA = 2 < 10) and has zero RO5 violations, confirming its suitability as a lead-like starting point [2]. Its topological polar surface area (TPSA) of 38.3 Ų further indicates favorable membrane permeability potential (typically < 140 Ų for oral bioavailability), comparing favorably to the N-(2,4-dimethoxyphenyl) analog (TPSA = 56.8 Ų), which approaches the lower boundary of reduced permeability [2].

drug-likeness Lipinski rule of five XLogP3 lead-like properties physicochemical profiling

Evidence-Based Research and Procurement Application Scenarios for 2-(4-Bromo-2,6-dimethylphenoxy)-N-butylacetamide (CAS 455887-77-1)


GPCR-Focused High-Throughput Screening Campaigns Targeting Orphan Receptors (e.g., GPR151)

Given the compound's documented testing in a GPR151 cell-based activator assay, researchers pursuing orphan GPCR deorphanization—particularly GPR151, which is implicated in nicotine dependence and habenular neuron function—can prioritize this compound as a pre-tested screening library member with confirmed assay compatibility . Its single H-bond donor, XLogP3 of 3.9, and TPSA of 38.3 Ų align with the property preferences of CNS-penetrant GPCR ligands, making it a rational procurement choice over untested analogs that may fail to register in the same assay format due to solubility or interference issues [1].

DNA Damage Repair Pathway Probe Development: RMI–FANCM Protein–Protein Interaction Inhibition

The compound's inclusion in the RMI–FANCM (MM2) interaction inhibitor screen positions it as a potential starting point for developing chemical probes targeting the Fanconi anemia DNA repair pathway, where FANCM/RMI complex inhibitors may re-sensitize chemotherapy-resistant tumors . Procurement of this specific compound rather than a close N-aryl or N,N-dialkyl analog ensures that the screened chemical matter matches the original hit, avoiding the introduction of uncharacterized structural changes that could nullify the protein–protein interaction inhibitory activity inferred from the primary screen [1].

Neuroscience Ion Channel Research: AMPAR–Stargazin Complex Modulation Studies

The compound has been profiled in an AMPAR–stargazin complex modulation assay at the Vanderbilt Screening Center, indicating its potential relevance to glutamatergic synapse research. The N-butyl chain length and conformational flexibility (6 rotatable bonds) may contribute to its interaction with the TARP (transmembrane AMPAR regulatory protein) interface—a hypothesis that would not apply to the more rigid N-aryl analogs or the N,N-disubstituted variants that lack the amide NH hydrogen-bond donor required for key interactions at this interface .

Medicinal Chemistry Hit-to-Lead Optimization Requiring a Defined N-Butyl Acetamide Scaffold with Ortho-Dimethyl Substitution

For medicinal chemistry teams undertaking SAR expansion around a phenoxyacetamide hit, the specific combination of the 2,6-dimethyl substitution pattern and the N-butyl amide tail provides a structurally defined starting point that is distinct from the 3,5-dimethyl regioisomer or the N-isobutyl variant (both isomeric, C14H20BrNO2) . The ≥95% HPLC purity specification from Chemeenu ensures that synthesized analogs in follow-up libraries can be reliably compared to the parent compound without confounding impurity-related artifacts. The compound's compliance with all Lipinski Rule of Five criteria further supports its selection as a lead-like starting scaffold for oral bioavailability optimization [1].

Quote Request

Request a Quote for 2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.